molecular formula C16H14F2N4O3S2 B3001216 4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851988-28-8

4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B3001216
CAS No.: 851988-28-8
M. Wt: 412.43
InChI Key: DJVJQYBLBLYQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(4,6-Difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a benzothiazole-derived compound featuring a hydrazinecarbonyl linker and a dimethylbenzenesulfonamide group. Its synthesis typically involves Friedel-Crafts acylation, hydrazide formation, and subsequent nucleophilic addition with isothiocyanates, followed by cyclization to form triazole-thione intermediates . Spectroscopic characterization (IR, NMR, MS) confirms the tautomeric stability of the thione form, with absence of S-H stretching (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in IR spectra .

Properties

IUPAC Name

4-[[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4O3S2/c1-22(2)27(24,25)11-5-3-9(4-6-11)15(23)20-21-16-19-14-12(18)7-10(17)8-13(14)26-16/h3-8H,1-2H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVJQYBLBLYQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a member of the benzothiazole family, which has garnered attention due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiazole Ring : The benzothiazole structure is synthesized through the cyclization of 2-aminothiophenol with a suitable fluorinated aromatic aldehyde under acidic conditions.
  • Hydrazide Formation : The resulting benzothiazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
  • Final Coupling : The hydrazide is subsequently coupled with N,N-dimethylbenzenesulfonamide under reflux conditions in solvents like ethanol or methanol to yield the final product .

The biological activity of This compound is attributed to its ability to interact with specific molecular targets within cells. This compound may exert its effects by:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties.
  • Modulation of Signaling Pathways : The compound may alter signaling pathways that are crucial for cell survival and growth, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this specific compound:

  • Antitumor Activity : Research on similar benzothiazole derivatives has demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). These studies suggest that compounds with similar structures may also exhibit potent antitumor activity due to their ability to inhibit tubulin polymerization and induce apoptosis .
  • Antimicrobial Properties : Other derivatives from the benzothiazole family have shown promising antibacterial and antifungal activity. For instance, compounds derived from thiazolidine have been evaluated for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, indicating that modifications in the chemical structure can enhance bioactivity .
  • In Vivo Studies : In vivo studies using animal models have highlighted the pharmacokinetics and bioavailability of benzothiazole derivatives, emphasizing their potential for therapeutic applications in oncology .

Comparative Analysis

A comparative analysis of similar compounds reveals the unique properties conferred by the presence of fluorine atoms and sulfonamide groups in This compound . These modifications enhance chemical stability and biological activity compared to other benzothiazole derivatives lacking these features.

Compound NameKey FeaturesBiological Activity
This compoundFluorine atoms, sulfonamide groupPotential anticancer properties
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazideMethoxy groupsAntitumor activity against A549 and HeLa
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamideDifferent substituentVarying reactivity and bioactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinedione Derivatives (GB18, GB19, GB20)

Compounds GB18–GB20 () share the 4,6-difluorobenzo[d]thiazol-2-yl scaffold but incorporate a thiazolidinedione (TZD) warhead instead of the hydrazinecarbonyl-sulfonamide moiety. Key differences include:

Property Target Compound GB18 GB19 GB20
Core Structure Hydrazinecarbonyl-sulfonamide TZD-acetamide TZD-acetamide TZD-acetamide
Substituents 4,6-difluoro, dimethylsulfonamide 4-fluorobenzylidene 4-methylbenzylidene 3,4-dimethylbenzylidene
Yield Not reported 57% 58% 65%
HPLC Purity Not reported 95.31% 95.99% 97.49%
Biological Relevance Potential kinase inhibition (structural) Histone-binding activity via TZD warhead Similar to GB18 Enhanced lipophilicity

The TZD derivatives exhibit higher yields (57–65%) and purity (>95%), with GB20 showing superior lipophilicity due to 3,4-dimethyl substitution . The target compound’s sulfonamide group may enhance solubility compared to the TZD-acetamide series.

Benzothiazole–Isoquinoline Derivatives (4k–4p)

Compounds 4k–4p () feature benzothiazole linked to isoquinoline via acetamide bridges. Unlike the target compound’s hydrazinecarbonyl group, these derivatives emphasize dihydroisoquinoline moieties:

Property Target Compound 4k–4p Series
Linker Hydrazinecarbonyl Acetamide
Substituents 4,6-difluoro, dimethylsulfonamide Methoxy, fluoro, nitro, halogens
HPLC Purity Not reported 90.8–94.8%
Melting Point Not reported 240.6–260.1°C
Biological Target Unreported (structural similarity to kinase inhibitors) Presumed kinase or tubulin modulation

Benzoylurea Antitumor Agent (SUD)

N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N’-[2-(dimethylamino)]benzoylurea (SUD) () is a benzoylurea derivative with antitumor activity. While structurally distinct, SUD shares functional similarities:

Property Target Compound SUD
Core Benzothiazole-hydrazinecarbonyl Benzoylurea
Biological Activity Unreported IC50: 0.42–8.39 µM (breast, gastric cancer)
Selectivity Unreported Low toxicity to normal cells (GES-1, L-02)

SUD’s benzoylurea scaffold disrupts microtubule dynamics, suggesting the target compound’s sulfonamide group could similarly modulate protein interactions .

Structural and Functional Insights

  • Fluorination Effects : The 4,6-difluoro substitution on the benzothiazole ring (common in GB18–GB20 and the target compound) enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .
  • Sulfonamide vs. TZD/Acetamide: The dimethylbenzenesulfonamide group likely increases aqueous solubility compared to TZD or isoquinoline derivatives, which rely on halogen or methyl groups for lipophilicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide?

  • The compound can be synthesized via condensation reactions between 4,6-difluorobenzo[d]thiazol-2-amine derivatives and activated carbonyl intermediates (e.g., sulfonamide-linked acyl chlorides). Key steps include hydrazine-mediated coupling under inert conditions (N₂ atmosphere) and purification via column chromatography using ethyl acetate/hexane gradients. Reaction yields are influenced by solvent polarity (e.g., DMF vs. THF) and temperature control (60–80°C) .

Q. How can structural characterization of this compound be rigorously validated?

  • Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns.
  • Analyze the hydrazinecarbonyl linkage via IR spectroscopy (C=O stretch at ~1680–1710 cm⁻¹) and ¹H/¹³C NMR to identify deshielded protons (e.g., NH at δ 10–12 ppm) and quaternary carbons .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Screen for enzyme inhibition (e.g., carbonic anhydrase, kinase assays) using fluorometric or colorimetric substrates.
  • Assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and validate results with triplicate replicates .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorine position, sulfonamide groups) impact structure-activity relationships (SAR)?

  • Comparative studies show that 4,6-difluoro substitution on the benzothiazole ring enhances electronegativity, improving target binding via halogen bonding.
  • N,N-dimethyl sulfonamide groups increase solubility but may reduce membrane permeability, as demonstrated in logP calculations (e.g., ClogP = 3.2 vs. 2.8 for non-methylated analogs) .

Q. What computational strategies resolve contradictions between predicted and experimental bioactivity?

  • Perform molecular docking (e.g., AutoDock Vina) to identify binding poses conflicting with in vitro data. Adjust force fields (e.g., AMBER) to account for solvation effects or protein flexibility.
  • Validate with molecular dynamics (MD) simulations (20–100 ns) to assess ligand stability in binding pockets .

Q. How can ADMET properties be optimized without compromising efficacy?

  • Modify the sulfonamide moiety to balance solubility (e.g., introduce polar groups) and metabolic stability.
  • Use in silico tools (e.g., SwissADME) to predict CYP450 interactions and hERG channel liability. Experimental validation via hepatic microsome assays is critical .

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

  • Employ LC-MS/MS to detect hydrolytic cleavage of the hydrazinecarbonyl group in PBS (pH 7.4) or simulated gastric fluid.
  • Quantify degradation kinetics using Arrhenius plots and identify stable metabolites via fragmentation patterns .

Methodological Notes

  • Synthesis Optimization : Use Schlenk techniques to prevent oxidation of hydrazine intermediates .
  • Data Validation : Cross-reference NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .
  • Biological Replicates : Include at least three independent experiments with error bars representing SEM (standard error of the mean) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.